

Introduction: The Significance of Fumaramide in Supramolecular Chemistry

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Compound of Interest

Compound Name: *Fumaramide*

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Fumaramide, a derivative of fumaric acid, has emerged as a cornerstone building block in the field of supramolecular chemistry. Its rigid, planar structure, combined with the presence of two amide functionalities, makes it an exceptional candidate for constructing ordered, non-covalent assemblies. The amide groups are pivotal, acting as both hydrogen bond donors (N-H) and acceptors (C=O), facilitating the formation of robust and directional intermolecular hydrogen bonds.[1][2] These interactions are the primary driving force behind the self-assembly of **fumaramide** units into higher-order structures such as one-dimensional nanofibers, which can further entangle to form extensive three-dimensional networks characteristic of supramolecular gels.[3]

The trans-configuration of the central double bond in **fumaramide** ensures a linear and predictable geometry, which is crucial for creating well-defined supramolecular polymers and architectures. Furthermore, this double bond is photoisomerizable; upon irradiation with UV light, it can convert to the cis-isomer (maleamide), altering the molecule's geometry and disrupting the hydrogen-bonding patterns that sustain the supramolecular assembly.[1] This photoresponsive behavior allows for external control over the material's properties, opening avenues for the development of "smart" materials.[1][4]

This guide provides a comprehensive overview of the fundamental principles governing **fumaramide** self-assembly, quantitative data on their material properties, detailed experimental protocols for their synthesis and characterization, and their applications in advanced fields such as drug delivery and tissue engineering.

Core Principles of Fumaramide Self-Assembly

The construction of complex supramolecular architectures from **fumaramide** building blocks is governed by a combination of non-covalent interactions.

- **Hydrogen Bonding:** The most critical interaction is the hydrogen bond between the amide groups (CONH).^[1] These bonds are highly directional and specific, leading to the formation of predictable, repeating patterns.^[5] The N-H proton of one amide group interacts with the carbonyl oxygen of an adjacent molecule, creating extended chains or tapes.^[2] This cooperative hydrogen bonding is the primary driver for the self-assembly into fibrillar networks.^{[3][6]}
- **π - π Stacking:** The electron-rich aromatic rings often incorporated into **fumaramide** derivatives can interact through π - π stacking, which helps to stabilize the self-assembled structures, particularly in the formation of supramolecular polymers.^[3]
- **Van der Waals Forces:** These weaker, non-specific forces, especially from alkyl chains attached to the **fumaramide** core, contribute to the overall stability of the assembled state and influence the solubility and packing of the molecules.^[3]
- **Solvophobic Effects:** In aqueous or polar environments, the hydrophobic components of the **fumaramide** derivatives tend to aggregate to minimize contact with the solvent, further promoting self-assembly.^[7]

The interplay of these forces leads to a hierarchical self-assembly process, beginning with the formation of 1D hydrogen-bonded chains, which then associate into nanofibers, and finally entangle to form a macroscopic gel network.

Caption: Hierarchical assembly from monomers to a gel network.

Quantitative Data on Fumaramide-Based Systems

The performance of **fumaramide**-based materials is quantified by several key parameters, including their gelation ability, mechanical strength, and drug release characteristics.

Table 1: Gelation Properties of Fumaramide Derivatives

Fumaramide Derivative	Solvent	Minimum Gelation Concentration (MGC) (wt%/vol)	Thermal Stability (Tgel °C)
Bis(leucine vinyl ester)fumaramide	DMF/H ₂ O	Not specified	Polymer network stable after formation[3]
Bis(valine vinyl ester)fumaramide	Various Organic Solvents	Gelator at low concentrations[3]	Not specified
DBS-SCH ₃ (sorbitol-based)	MPG/Water	<0.1	Improves with water content[8]
DBS-OCH ₃ (sorbitol-based)	MPG/Water	~1.0	Improves with water content[8]

Note: Data for specific **fumaramide** derivatives is often embedded in broader studies on gelators. DBS derivatives are included for comparison as well-characterized low-molecular-weight gelators.

Table 2: Mechanical and Physicochemical Properties of Fumarate-Based Polymer Networks

Polymer System	State	Young's Modulus (GPa)	Key Application
FAME-functionalized PDLLA / 30 wt% NVP	Dry	1.5	Tissue Engineering[9] [10]
FAME-functionalized PDLLA / 50 wt% NVP	Dry	2.1	Tissue Engineering[9] [10]
FAME-functionalized PDLLA / 30 wt% NVP	Wet (in water)	0.8	Tissue Engineering[9] [10]
FAME-functionalized PDLLA / 50 wt% NVP	Wet (in water)	0.2	Tissue Engineering[9] [10]
Amidinium-carboxylate gel	N/A	G' = 1.6 MPa	Supramolecular Polymer Gels[11]

PDLLA: Poly(D,L-lactide), FAME: Fumaric acid monoethyl ester, NVP: N-vinyl-2-pyrrolidone, G': Storage Modulus

Table 3: Drug Release from Fumarate-Based Matrices

Drug	Polymer Matrix	Release Duration (days)	Release Modality
Acetazolamide (AZ)	Photocrosslinked PPF/PVP	~210	Diffusion and Bulk Erosion[12]
Dichlorphenamide (DP)	Photocrosslinked PPF/PVP	~270	Diffusion and Bulk Erosion[12]
Timolol Maleate (TM)	Photocrosslinked PPF/PVP	~250	Diffusion and Bulk Erosion[12]

PPF: Poly(propylene fumarate), PVP: Poly(N-vinyl pyrrolidone)

Applications in Research and Drug Development

The unique properties of **fumaramide**-based supramolecular systems make them highly valuable in several advanced applications.

Drug Delivery

Supramolecular gels and polymers derived from fumarates serve as excellent matrices for the controlled release of therapeutic agents.[13][14] The entangled fibrillar network of a gel can physically entrap drug molecules, releasing them slowly as the matrix degrades or swells.[12] Fumarate-based polymers like poly(propylene fumarate) (PPF) can be photocrosslinked to form biodegradable implants that provide sustained, long-term drug delivery for ophthalmic applications, releasing drugs over periods of more than 200 days.[12]

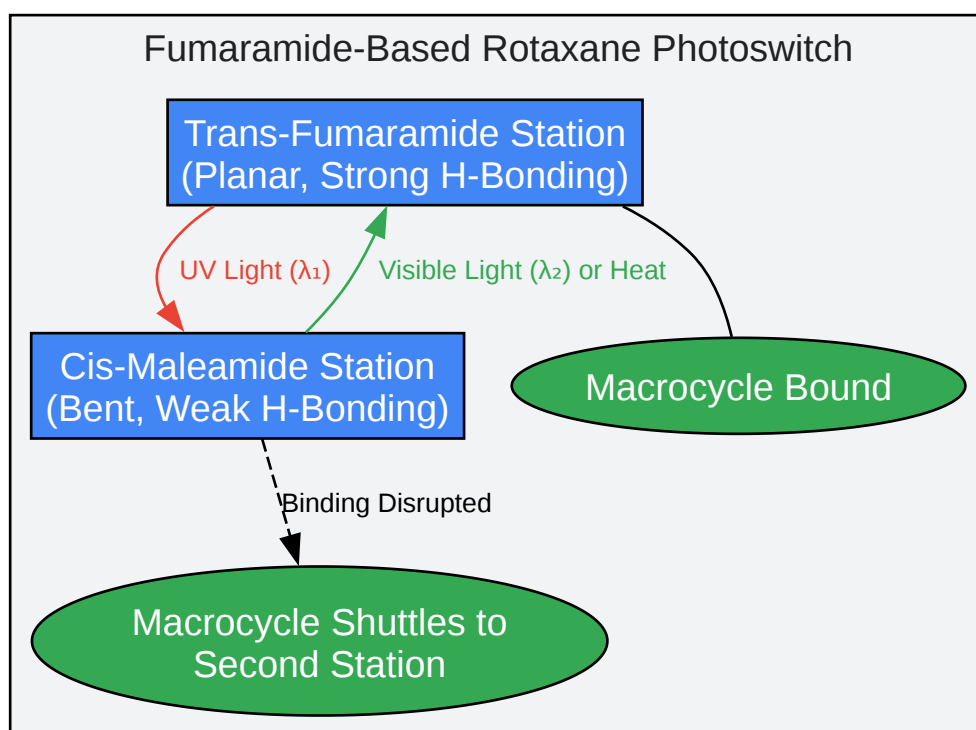
Tissue Engineering

Fumarate-based polymers are widely used to create scaffolds for tissue engineering.[9][10][15] These materials are often biocompatible and biodegradable, providing a temporary structure that supports cell adhesion, proliferation, and differentiation.[16] Oligo(poly(ethylene glycol)fumarate) (OPF) hydrogels, for instance, can be fabricated into porous foams that serve

as "off-the-shelf" scaffolds for cartilage repair.[15] Their mechanical properties can be tuned by altering the formulation, making them suitable for different tissue types.[9][10]

Photoresponsive Materials

The ability of the **fumaramide** double bond to undergo trans-cis photoisomerization is a key feature for creating smart, stimuli-responsive materials.[1][4] This isomerization event changes the molecular geometry from linear (trans) to bent (cis), which disrupts the regular hydrogen bonding responsible for self-assembly. This can trigger a gel-to-sol transition or cause the shuttling of a macrocycle in a rotaxane-based molecular machine.[1] This principle is fundamental for developing light-controlled switches, sensors, and actuators.[17]



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Caption: Photo-control of a rotaxane via **fumaramide** isomerization.

Experimental Protocols

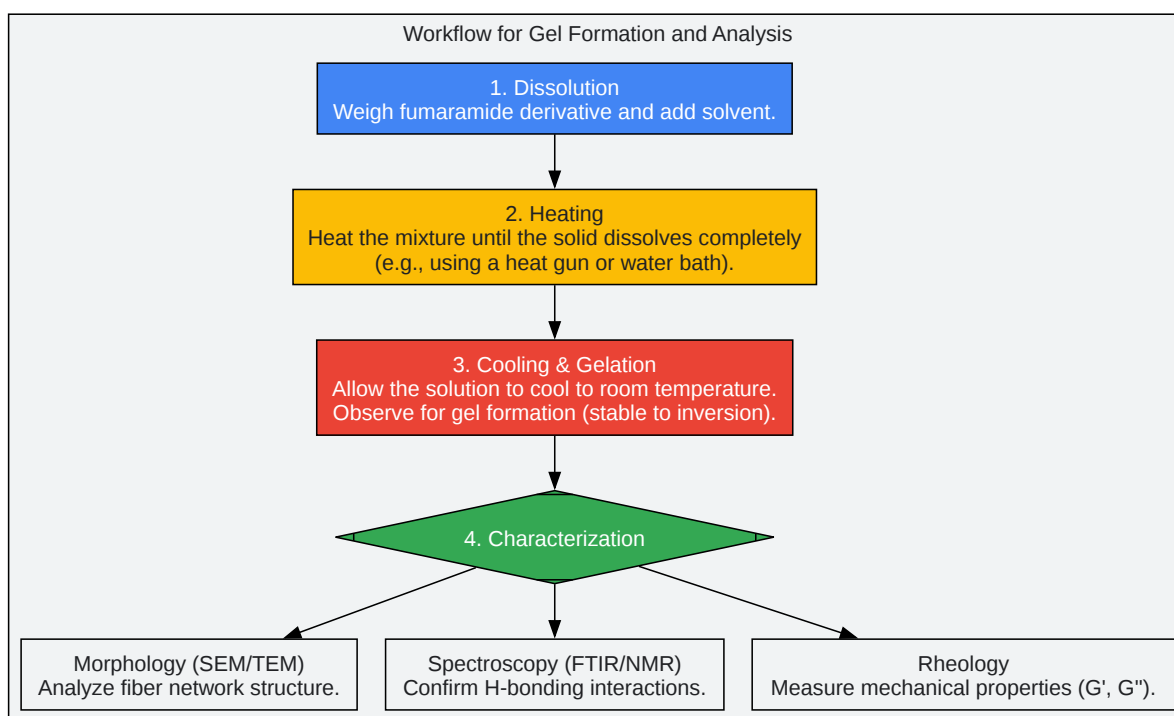
Detailed methodologies are crucial for the synthesis and characterization of **fumaramide**-based supramolecular materials.

Synthesis of Bis(amino acid vinyl ester)fumaramide

This protocol is a general representation for synthesizing **fumaramide**-based gelators.

- **Preparation of Fumaroyl Chloride:** Add oxalyl chloride dropwise to a solution of fumaric acid in an anhydrous solvent (e.g., dichloromethane) with a catalytic amount of DMF at 0 °C. Stir the reaction mixture at room temperature for several hours until the evolution of gas ceases. Remove the solvent under reduced pressure to obtain fumaroyl chloride.
- **Esterification:** Dissolve the desired amino acid vinyl ester hydrochloride in an anhydrous solvent (e.g., THF). Cool the solution to 0 °C and add a base (e.g., triethylamine) dropwise to neutralize the hydrochloride.
- **Coupling Reaction:** Add a solution of fumaroyl chloride in the same anhydrous solvent dropwise to the amino acid vinyl ester solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
- **Purification:** Filter the reaction mixture to remove any precipitate (e.g., triethylamine hydrochloride). Wash the filtrate with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol for Supramolecular Gel Formation and Characterization



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Caption: Standard workflow for preparing and testing a supramolecular gel.

Detailed Steps:

- Gel Formation: Place a weighed amount of the **fumaramide** gelator into a vial. Add a specific volume of the desired solvent. Heat the mixture until the solid fully dissolves, creating a clear solution (sol state). Allow the vial to cool undisturbed to room temperature.

Gelation is confirmed if the material forms a solid-like mass that does not flow when the vial is inverted.[3][18]

- Characterization - FTIR Spectroscopy: To confirm the role of hydrogen bonding, acquire FTIR spectra of the **fumaramide** derivative in its solid state, in a dilute solution (non-gelled), and in the gel state. A shift in the N-H stretching and C=O stretching frequencies to lower wavenumbers in the gel state indicates the formation of hydrogen bonds.[1][3]
- Characterization - Scanning Electron Microscopy (SEM): To visualize the gel network, a small portion of the gel is freeze-dried or critical-point dried to remove the solvent while preserving the structure. The dried sample (xerogel) is then mounted on an SEM stub, sputter-coated with a conductive metal (e.g., gold), and imaged to reveal the entangled nanofibrillar morphology.[1][19]
- Characterization - Rheology: To measure the mechanical strength, oscillatory rheology is performed. The gel is placed between the parallel plates of a rheometer. A frequency or strain sweep is conducted to determine the storage modulus (G') and loss modulus (G''). For a true gel, G' should be significantly larger than G'' and relatively independent of frequency.[8][11]

Conclusion and Future Outlook

Fumaramide has proven to be an exceptionally versatile and reliable motif in supramolecular chemistry. Its predictable self-assembly, driven primarily by strong, directional hydrogen bonds, allows for the rational design of a wide array of functional materials, from robust supramolecular gels to intricate molecular machines.[3][20] The inherent photoresponsiveness of the fumarate double bond adds a layer of dynamic control, positioning these systems at the forefront of smart materials research.[1]

For professionals in drug development and tissue engineering, fumarate-based polymers offer a platform for creating biocompatible and biodegradable materials with tunable mechanical properties and controlled release profiles.[12][15] Future research will likely focus on creating more complex, multi-component systems with integrated functionalities, such as gels that can respond to multiple stimuli (e.g., light and pH) or scaffolds that actively guide cell behavior through incorporated bioactive signals. The continued exploration of **fumaramide** and its derivatives will undoubtedly lead to new innovations in materials science and medicine.

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